Cas no 2171277-55-5 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid)

(3R)-3-{3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニルホルムアミド}ヘキサン酸は、Fmoc保護基を有する光学活性なアミノ酸誘導体であり、ペプチド合成における重要な中間体です。本化合物の(R)-立体配置は生体適合性の高い構造制御を可能にし、特に医薬品開発分野で有用です。Fmoc基のアルカリ感受性を活かした選択的脱保護が可能で、固相ペプチド合成(SPPS)において効率的な連鎖伸長を実現します。カルボキシル基とアミド部位の反応性のバランスが良く、副反応を抑制しつつ高収率で縮合反応が進行します。また、ベンゼン環のπ電子系が分子間相互作用を強化し、結晶性向上による精製工程の簡便化が特長です。

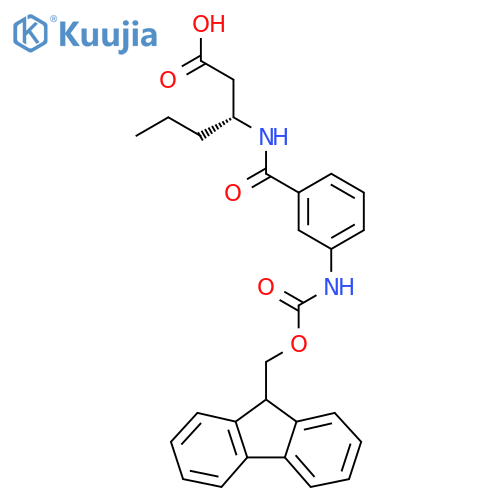

2171277-55-5 structure

商品名:(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid

- 2171277-55-5

- (3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid

- EN300-1472586

-

- インチ: 1S/C28H28N2O5/c1-2-8-19(16-26(31)32)29-27(33)18-9-7-10-20(15-18)30-28(34)35-17-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25/h3-7,9-15,19,25H,2,8,16-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m1/s1

- InChIKey: RHUVEPCPJGTSPQ-LJQANCHMSA-N

- ほほえんだ: O(C(NC1=CC=CC(=C1)C(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 721

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 105Ų

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1472586-50mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 50mg |

$2829.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-2500mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-500mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-250mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-1.0g |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1472586-100mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-1000mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-10000mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1472586-5000mg |

(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}hexanoic acid |

2171277-55-5 | 5000mg |

$9769.0 | 2023-09-29 |

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2171277-55-5 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}hexanoic acid) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量